Acetic acid;4-(4-fluorophenyl)bicyclo[2.2.2]octan-1-ol
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Overview
Description
Acetic acid;4-(4-fluorophenyl)bicyclo[222]octan-1-ol is a compound that combines the structural features of acetic acid and a bicyclic octane derivative with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-(4-fluorophenyl)bicyclo[2.2.2]octan-1-ol can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction followed by ring-closing metathesis. This approach allows for the formation of the bicyclic structure with high enantioselectivity under mild conditions . Another method involves the catalytic asymmetric [4 + 2] cycloaddition reactions of cyclohexenones with electron-deficient alkenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free conditions and organic bases can facilitate the production process, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-(4-fluorophenyl)bicyclo[2.2.2]octan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorophenyl group can undergo substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions can introduce new functional groups to the fluorophenyl ring .
Scientific Research Applications
Acetic acid;4-(4-fluorophenyl)bicyclo[2.2.2]octan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid;4-(4-fluorophenyl)bicyclo[2.2.2]octan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity to specific targets, while the bicyclic structure provides stability and rigidity to the molecule . The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclic structure and are used in similar applications.
4-Phenylbicyclo[2.2.2]octan-1-ol: This compound has a phenyl group instead of a fluorophenyl group, leading to different chemical properties and applications.
Bicyclo[2.2.2]octane derivatives: Various derivatives with different substituents on the bicyclic structure are used in research and industry.
Uniqueness
Acetic acid;4-(4-fluorophenyl)bicyclo[2.2.2]octan-1-ol is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and enhanced binding affinity to molecular targets. This makes it a valuable compound for specific applications in drug development and chemical research .
Properties
CAS No. |
61565-42-2 |
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Molecular Formula |
C16H21FO3 |
Molecular Weight |
280.33 g/mol |
IUPAC Name |
acetic acid;4-(4-fluorophenyl)bicyclo[2.2.2]octan-1-ol |
InChI |
InChI=1S/C14H17FO.C2H4O2/c15-12-3-1-11(2-4-12)13-5-8-14(16,9-6-13)10-7-13;1-2(3)4/h1-4,16H,5-10H2;1H3,(H,3,4) |
InChI Key |
XJSFRIQLJFWAHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC2(CCC1(CC2)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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